molecular formula C22H16N4O B2546723 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile CAS No. 326022-90-6

2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile

Cat. No.: B2546723
CAS No.: 326022-90-6
M. Wt: 352.397
InChI Key: DVLCLJMXJVXATP-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile is a nitrogen-containing heterocyclic compound This compound is notable for its complex structure, which includes a pyrrole ring, a phenyl group, and a dihydropyridine moiety

Preparation Methods

The synthesis of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves multiple steps. One common synthetic route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-oxo-3-phenylpropanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds and carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated reagents can replace hydrogen atoms.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLCLJMXJVXATP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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